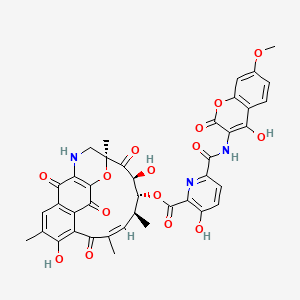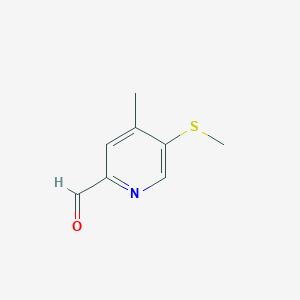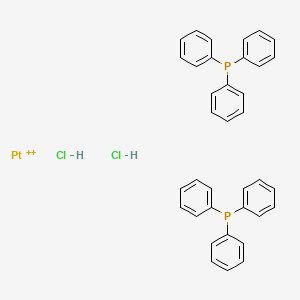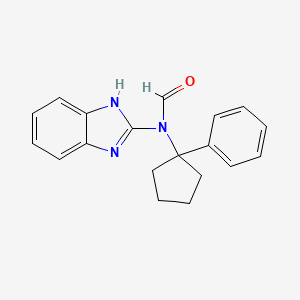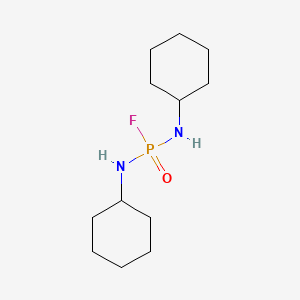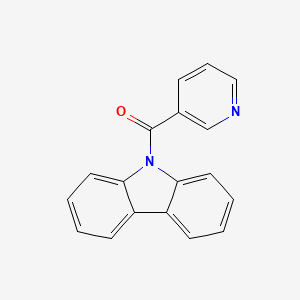
(9H-Carbazol-9-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are prevalent in various alkaloids. The compound 5-Chloro indole-2-carboxylic acid has a molecular formula of C9H6ClNO2 and a molecular weight of 195.60 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro indole-2-carboxylic acid typically involves the chlorination of indole-2-carboxylic acid. One common method is the reaction of indole-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 5-Chloro indole-2-carboxylic acid .
Industrial Production Methods
In industrial settings, the production of 5-Chloro indole-2-carboxylic acid may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
5-Chloro indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-Chloro indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-2-carboxylic acid: Lacks the chlorine substituent, leading to different chemical properties.
5-Bromo indole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
5-Fluoro indole-2-carboxylic acid: Contains a fluorine atom, resulting in different reactivity and biological activity.
Uniqueness
5-Chloro indole-2-carboxylic acid is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other indole derivatives .
Propiedades
Número CAS |
7469-85-4 |
|---|---|
Fórmula molecular |
C18H12N2O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
carbazol-9-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C18H12N2O/c21-18(13-6-5-11-19-12-13)20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-12H |
Clave InChI |
BFEHUPGIRVRJCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
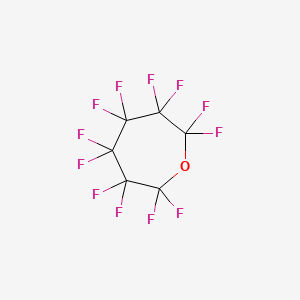
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
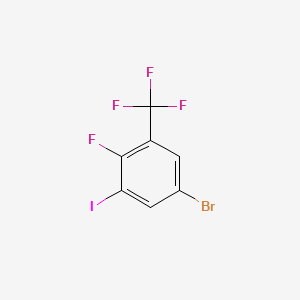

![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

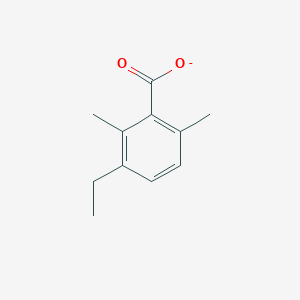
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
